molecular formula C11H13NO3 B2620779 Methyl 2-[(3-methylphenyl)formamido]acetate CAS No. 1208-15-7

Methyl 2-[(3-methylphenyl)formamido]acetate

Cat. No.: B2620779
CAS No.: 1208-15-7
M. Wt: 207.229
InChI Key: DIOHBBQCUZSFKL-UHFFFAOYSA-N
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Description

Methyl 2-[(3-methylphenyl)formamido]acetate is an organic compound with the molecular formula C11H13NO3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a methyl ester group and a formamido group attached to a benzene ring.

Scientific Research Applications

Methyl 2-[(3-methylphenyl)formamido]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

According to the safety data sheet provided by Sigma-Aldrich, “Methyl 2-[(3-methylbenzoyl)amino]acetate” is classified as Acute Tox. 4 Oral, indicating that it can be harmful if swallowed . It’s recommended to handle this compound with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3-methylphenyl)formamido]acetate typically involves the reaction of 3-methylbenzoyl chloride with glycine methyl ester in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the benzoyl chloride and the glycine methyl ester, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-methylphenyl)formamido]acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of Methyl 2-[(3-methylphenyl)formamido]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2-[(3-methylphenyl)formamido]acetate can be compared with other similar compounds, such as:

    Methyl 2-[(4-methylphenyl)formamido]acetate: Similar structure but with a different position of the methyl group on the benzene ring.

    Ethyl 2-[(3-methylphenyl)formamido]acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 2-[(3-chlorophenyl)formamido]acetate: Similar structure but with a chlorine atom instead of a methyl group on the benzene ring.

These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their structures.

Properties

IUPAC Name

methyl 2-[(3-methylbenzoyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8-4-3-5-9(6-8)11(14)12-7-10(13)15-2/h3-6H,7H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOHBBQCUZSFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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